Cas no 91898-32-7 (8-(tert-Butyldimethylsilyloxy)-1-octanol)

8-(tert-ブチルジメチルシリルオキシ)-1-オクタノールは、有機合成化学において有用な保護基として機能するtert-ブチルジメチルシリル(TBS)基を有するアルコール化合物です。この化合物は、1-オクタノールのヒドロキシル基がTBS基で保護されており、酸や塩基に対する安定性が高く、選択的な反応が可能です。特に、多段階合成において中間体の保護に適しており、後段の脱保護も温和な条件で行えます。また、長鎖アルキル基を有するため、脂溶性が高く、有機溶媒への溶解性に優れています。これらの特性から、医薬品や機能性材料の合成中間体としての利用が期待されます。

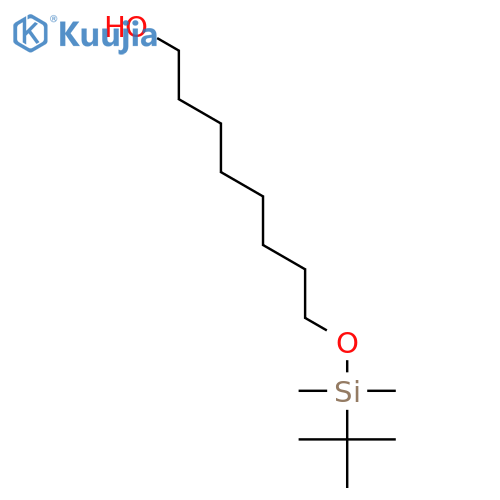

91898-32-7 structure

商品名:8-(tert-Butyldimethylsilyloxy)-1-octanol

CAS番号:91898-32-7

MF:C14H32O2Si

メガワット:260.488185882568

MDL:MFCD31568184

CID:1971389

PubChem ID:11043515

8-(tert-Butyldimethylsilyloxy)-1-octanol 化学的及び物理的性質

名前と識別子

-

- 1-Octanol, 8-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-

- 8-(tert-Butyldimethylsilyloxy)-1-octanol

- 8-[tert-butyl(dimethyl)silyl]oxyoctan-1-ol

-

- MDL: MFCD31568184

8-(tert-Butyldimethylsilyloxy)-1-octanol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | B415285-5g |

8-(tert-Butyldimethylsilyloxy)-1-octanol |

91898-32-7 | 5g |

$ 684.00 | 2023-04-18 | ||

| TRC | B415285-1g |

8-(tert-Butyldimethylsilyloxy)-1-octanol |

91898-32-7 | 1g |

$ 173.00 | 2023-04-18 | ||

| eNovation Chemicals LLC | D938569-1g |

8-(tert-Butyldimethylsilanyloxy)-octan-1-ol |

91898-32-7 | 95 | 1g |

$395 | 2024-08-03 | |

| Enamine | EN300-22388207-0.5g |

8-[(tert-butyldimethylsilyl)oxy]octan-1-ol |

91898-32-7 | 95% | 0.5g |

$397.0 | 2024-06-20 | |

| Enamine | EN300-22388207-5.0g |

8-[(tert-butyldimethylsilyl)oxy]octan-1-ol |

91898-32-7 | 95% | 5.0g |

$1199.0 | 2024-06-20 | |

| Enamine | EN300-22388207-0.1g |

8-[(tert-butyldimethylsilyl)oxy]octan-1-ol |

91898-32-7 | 95% | 0.1g |

$364.0 | 2024-06-20 | |

| Enamine | EN300-22388207-0.25g |

8-[(tert-butyldimethylsilyl)oxy]octan-1-ol |

91898-32-7 | 95% | 0.25g |

$381.0 | 2024-06-20 | |

| Enamine | EN300-22388207-10.0g |

8-[(tert-butyldimethylsilyl)oxy]octan-1-ol |

91898-32-7 | 95% | 10.0g |

$1778.0 | 2024-06-20 | |

| Enamine | EN300-22388207-5g |

8-[(tert-butyldimethylsilyl)oxy]octan-1-ol |

91898-32-7 | 5g |

$1199.0 | 2023-09-15 | ||

| eNovation Chemicals LLC | D938569-5g |

8-(tert-Butyldimethylsilanyloxy)-octan-1-ol |

91898-32-7 | 95 | 5g |

$685 | 2025-02-21 |

8-(tert-Butyldimethylsilyloxy)-1-octanol 関連文献

-

Xiao-Hua Li,Bao-Ji Wang,Xiao-Lin Cai,Li-Wei Zhang,Guo-Dong Wang,San-Huang Ke RSC Adv., 2017,7, 28393-28398

-

Kenneth Ruud Phys. Chem. Chem. Phys., 2003,5, 5015-5020

-

Bastian C. Krüger,Sven Meyer,Roman J. V. Wagner,Tim Schäfer Phys. Chem. Chem. Phys., 2017,19, 19896-19903

-

Ryoji Kusaka,Yoshiya Inokuchi,Takayuki Ebata Phys. Chem. Chem. Phys., 2009,11, 9132-9140

-

5. Tri-wavelength broadband antireflective coating built from refractive index controlled MgF2 filmsRuimin Ding,Yao Xu J. Mater. Chem. C, 2015,3, 3219-3224

91898-32-7 (8-(tert-Butyldimethylsilyloxy)-1-octanol) 関連製品

- 412273-99-5(ethyl 2-{1-oxaspiro2.5octan-4-yl}acetate, cis)

- 156121-15-2(2-(Methoxymethyl)morpholine)

- 1256360-03-8(1-BOC-7-Methylindole-3-boronic acid, pinacol ester)

- 1854803-21-6(N-(4,4-difluorocyclohexyl)-2-methylpyrimidin-4-amine)

- 2034342-22-6(6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}-1,3-benzothiazole)

- 1854904-77-0(1-(4-Fluorophenyl)-2-(3-hydroxyazetidin-1-yl)ethan-1-one)

- 2092798-12-2(4-(3,4-Difluorophenyl)-3,3-dimethylpyrrolidine)

- 1171210-43-7(N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)cyclopropanecarboxamide)

- 896334-69-3(N'-(4-fluorophenyl)methyl-N-2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethylethanediamide)

- 2039-76-1(3-Acetylphenanthrene)

推奨される供給者

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬